

Application of Undecanal in food flavoring formulations

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Compound of Interest

Compound Name: Undecanal

Cat. No.: B090771

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An essential component in the flavorist's palette, **undecanal** (also known as Aldehyde C-11) is a versatile aliphatic aldehyde valued for its distinctive waxy, citrus, and floral notes.^{[1][2]} Its application spans a wide array of food products, where it imparts a fresh, clean, and slightly fatty character that enhances fruit, dairy, and savory flavor profiles. This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of **undecanal** in food flavoring formulations, intended for researchers, scientists, and product development professionals.

Application Notes

Organoleptic Profile: **Undecanal** possesses a powerful and diffusive aroma.^[3] At concentrations of 1% or less, it is characterized by a complex profile that includes waxy, soapy, floral, aldehydic, citrus, and green fatty notes, often associated with the scent of fresh laundry.^[1] Its taste is described as waxy, with notes of citrus peel and butter.^{[1][4]} This unique combination allows it to add brightness and complexity to flavor formulations.

Applications in Food Flavoring: **Undecanal** is a key ingredient in creating natural and synthetic flavors.^[5] While it is prominently used in citrus and fruit flavorings, its utility extends to meat, dairy, and fish flavors, where it can be used in trace amounts to add richness and specific nuances.^[1] It is often blended with other aliphatic aldehydes to create sophisticated aldehydic bouquets.^[2]

Regulatory Status: **Undecanal** is widely approved for use in food. In the United States, it is listed as a synthetic flavoring substance under 21 CFR 172.515, permitting its direct addition to

food for human consumption.[6][7][8] It is also designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 3092.[6][9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **undecanal** (JECFA number 107) and expressed no safety concern at current levels of intake when used as a flavoring agent.[6]

Quantitative Data

The following tables summarize key quantitative data for **undecanal**, including its physicochemical properties, recommended usage levels in various food products, and sensory thresholds.

Table 1: Physicochemical Properties of **Undecanal**

Property	Value	Reference
Chemical Name	Undecanal	[2]
Synonyms	Aldehyde C-11, Undecylic aldehyde	[2][4]
CAS Number	112-44-7	[1]
Molecular Formula	C ₁₁ H ₂₂ O	[10]
Molecular Weight	170.29 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1][5]
Boiling Point	223 °C @ 760 mm Hg	[1]
Vapor Pressure	0.083 mm Hg @ 25 °C	[1]

| Solubility | Soluble in oils and alcohol; insoluble in water [[10] |

Table 2: Recommended Usage Levels of **Undecanal** (FEMA 3092) in Food

Food Category	Average Maximum Use Level (ppm)
Baked Goods	2.4
Beverages (Non-alcoholic)	0.95
Chewing Gum	56.0
Hard Candy	2.0
Frozen Dairy & Fruit Ices	3.1
Soft Candy	- (Data not specified)
Gelatins & Puddings	- (Data not specified)

Data sourced from the Flavor and Extract Manufacturers Association (FEMA) GRAS list.[\[9\]](#)

Table 3: Sensory Thresholds of **Undecanal**

Threshold Type	Medium	Value
Odor Detection	Water	5 ppb

Data sourced from Leffingwell & Associates and The Good Scents Company.[\[5\]](#)[\[11\]](#)

Experimental Protocols

The following protocols provide standardized methodologies for evaluating the sensory properties, stability, and concentration of **undecanal** in food matrices.

Protocol 1: Sensory Evaluation of Undecanal in a Beverage Matrix

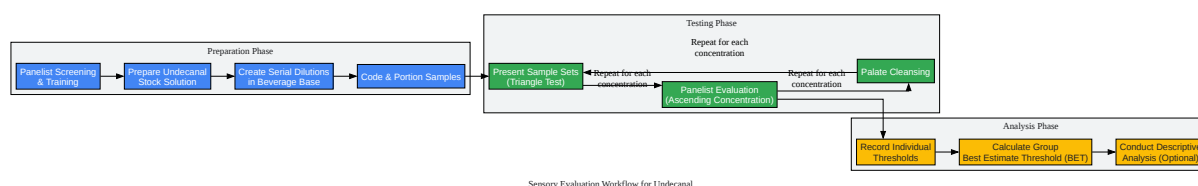
Objective: To determine the flavor profile and detection threshold of **undecanal** in a model beverage system using a trained sensory panel.

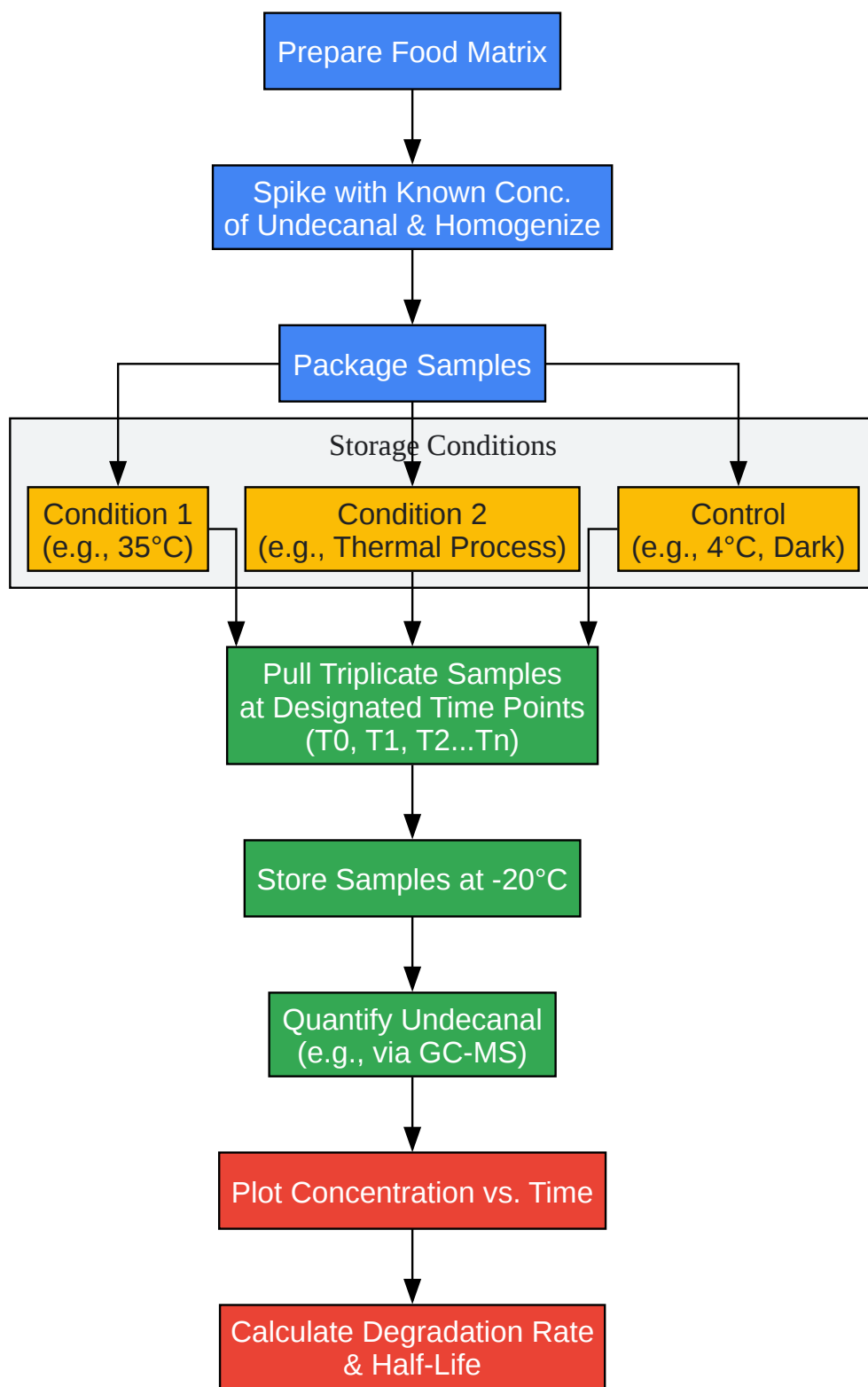
Methodology: This protocol is based on established sensory analysis techniques.[\[12\]](#)[\[13\]](#)

- Panelist Screening & Training:

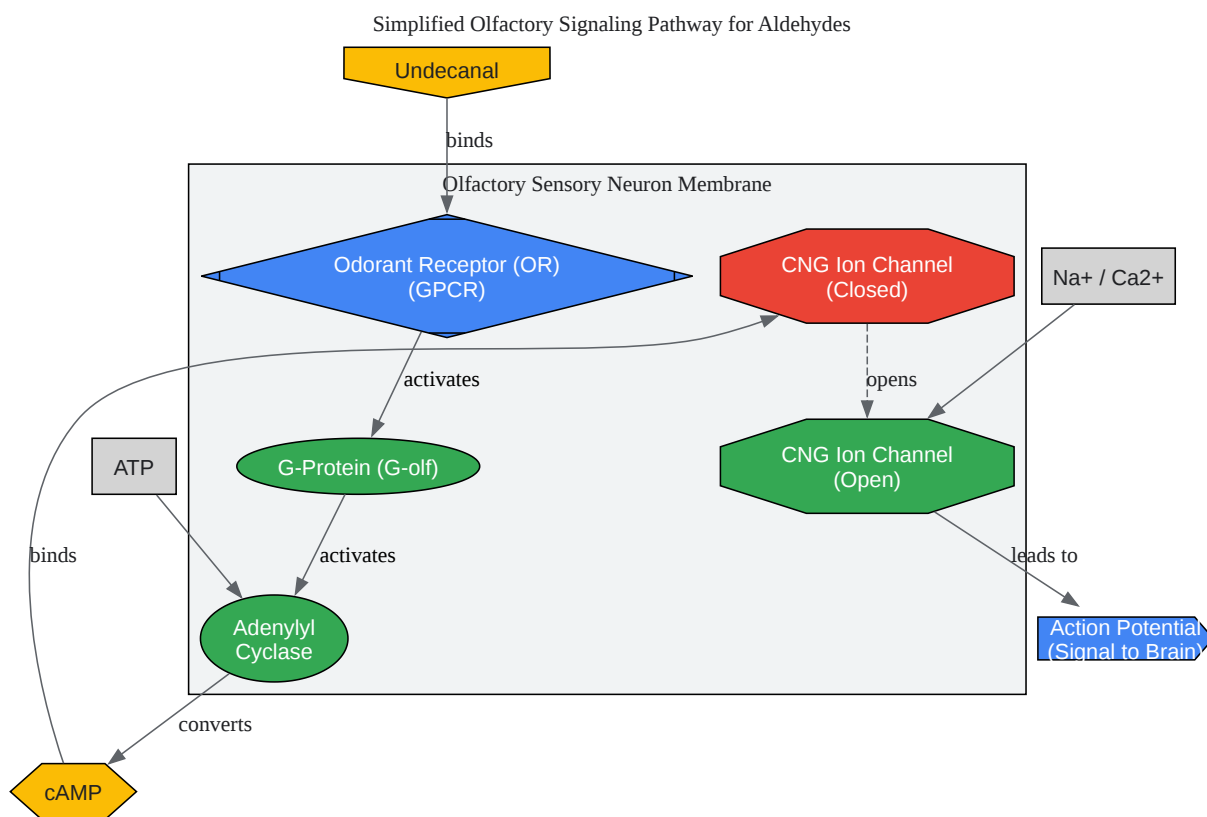
- Recruit 10-12 panelists screened for sensory acuity and ability to describe flavor attributes.
- Train panelists on recognizing and scaling the intensity of key aldehydic, citrus, and waxy notes using reference standards.
- Sample Preparation:
 - Prepare a stock solution of 0.1% **undecanal** in food-grade ethanol.
 - Create a series of dilutions in a base beverage (e.g., sugar water at 5% sucrose, pH 3.0) to achieve concentrations ranging from 1 ppb to 100 ppb.
 - Prepare a control sample (beverage with an equivalent amount of ethanol but no **undecanal**).
 - Present 30 mL of each sample, coded with random three-digit numbers, at a controlled temperature (e.g., 10 °C).
- Testing Procedure (Ascending Forced-Choice Method):
 - Present panelists with sets of three samples (triangle test), where two are the control and one contains a specific **undecanal** concentration.
 - Start with the lowest concentration and ask panelists to identify the "odd" sample.
 - Provide unsalted crackers and purified water for palate cleansing between sets.^[12]
 - The individual detection threshold is the lowest concentration at which a panelist correctly identifies the odd sample in two out of three trials.
- Data Analysis:
 - Calculate the group's Best Estimate Threshold (BET) by taking the geometric mean of the individual thresholds.
 - For descriptive analysis, use a separate session where panelists rate the intensity of specific attributes (e.g., "waxy," "citrus peel," "floral") on a 9-point scale for a supra-

threshold sample.





Stability Testing Workflow for Undecanal



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- To cite this document: BenchChem. [Application of Undecanal in food flavoring formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090771#application-of-undecanal-in-food-flavoring-formulations]

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